2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
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Overview
Description
2-((3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a complex organic compound that features a chromenone core linked to a 3,4-dimethoxyphenyl group and an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, which is then functionalized with the 3,4-dimethoxyphenyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
2-((3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The chromenone core can interact with various enzymes and receptors, modulating their activity. The 3,4-dimethoxyphenyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)acetonitrile: Shares the 3,4-dimethoxyphenyl group but lacks the chromenone core.
4-Methoxyphenylacetonitrile: Similar structure but with a single methoxy group.
Benzyl cyanide: Contains a benzyl group instead of the 3,4-dimethoxyphenyl group.
Uniqueness
2-((3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is unique due to its combination of a chromenone core and a 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-22-16-6-3-12(9-18(16)23-2)15-11-25-17-10-13(24-8-7-20)4-5-14(17)19(15)21/h3-6,9-11H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSISQQLLXWUSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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